Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate
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Overview
Description
Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound that features a unique structure combining bromobenzoyl and pyridinyl groups with an indolizinedicarboxylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the bromobenzoyl and pyridinyl groups. Common reagents used in these reactions include bromobenzoyl chloride, pyridine, and diethyl malonate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and modulating downstream signaling events.
Comparison with Similar Compounds
Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate can be compared with other similar compounds, such as:
Diethyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate: Similar structure but with a chlorine atom instead of bromine.
Diethyl 3-(4-methylbenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate: Features a methyl group instead of bromine.
Diethyl 3-(4-nitrobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate: Contains a nitro group instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
853319-43-4 |
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Molecular Formula |
C26H21BrN2O5 |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
diethyl 3-(4-bromobenzoyl)-7-pyridin-4-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C26H21BrN2O5/c1-3-33-25(31)21-20-15-18(16-9-12-28-13-10-16)11-14-29(20)23(22(21)26(32)34-4-2)24(30)17-5-7-19(27)8-6-17/h5-15H,3-4H2,1-2H3 |
InChI Key |
KWVCXTBJUBPCRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
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